molecular formula C7H3ClF3NO3 B1404587 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene CAS No. 1261822-83-6

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene

Cat. No. B1404587
CAS RN: 1261822-83-6
M. Wt: 241.55 g/mol
InChI Key: GLKBPWHJBDQOSK-UHFFFAOYSA-N
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Description

“2-Chloro-1-nitro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF3NO3 . It has a molecular weight of 241.55 . The IUPAC name for this compound is 2-chloro-4-nitro-1-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound appears as a white to yellow powder or crystals or liquid . It has a storage temperature of room temperature . The physical form of the compound is liquid . The vapor pressure, vapor density, evaporation rate, and viscosity are not available .

Scientific Research Applications

Dissociative Electron Attachment Study

The compound has been studied in the context of dissociative electron attachment (DEA) to halocarbon-derivatives of nitro-benzene. This involves interactions of electrons with the molecule, resulting in the formation of transient negative ions (TNIs) and dissociative attachment products via several resonances. The study provides insights into the electron capture process and the efficiency of dissociation channels in such compounds (Wnorowska, Kočišek, & Matejčík, 2014).

Antiferromagnetic Exchange Interaction

Research has explored antiferromagnetic exchange interactions in similar compounds. For instance, the compound 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) exhibits unique magnetic properties, providing insights into the magnetic anisotropies and exchange interactions in such molecular structures, which could be relevant for understanding the behavior of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene (Fujita et al., 1996).

Analytical Reagent Applications

Compounds like Picolinaldehyde 2-hydroxyanil and its derivatives, including chloro and nitro derivatives at the benzene nucleus, have been synthesized and investigated for their potential as analytical reagents. These studies, focusing on acid dissociation constants and reactions with metal ions, can provide a framework for understanding how this compound might behave in similar analytical applications (Otomo & Kodama, 1973).

Safety and Hazards

The compound has hazard statements H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

2-chloro-1-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKBPWHJBDQOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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